3-Methyl-2-phenylchroman-6-ol

Synthetic Chemistry Chroman Intermediates NCX Inhibitors

Researchers optimizing Na+/Ca2+ exchange (NCX) inhibitors for cardiac arrhythmias require stereochemically precise chroman-6-ol intermediates. Generic substitution fails due to the 3-methyl group's direct influence on final pharmacological activity. - **Critical Intermediate**: Direct precursor to 2-(3-methyl-2-phenylchroman-6-yloxy)-5-nitropyridine, a key NCX inhibitor building block. - **Stereochemical Value**: 3-Methyl substituent enables chirality-activity studies; well-characterized 1H NMR (δ 0.72 ppm, 3-CH3 doublet) supports QC/validation. - **Supply Advantage**: Verified synthetic route from distinct propiophenone starting material; available for process chemistry and SAR programs.

Molecular Formula C16H16O2
Molecular Weight 240.30 g/mol
Cat. No. B8627590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-phenylchroman-6-ol
Molecular FormulaC16H16O2
Molecular Weight240.30 g/mol
Structural Identifiers
SMILESCC1CC2=C(C=CC(=C2)O)OC1C3=CC=CC=C3
InChIInChI=1S/C16H16O2/c1-11-9-13-10-14(17)7-8-15(13)18-16(11)12-5-3-2-4-6-12/h2-8,10-11,16-17H,9H2,1H3
InChIKeySPOPOLALSDNQIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methyl-2-phenylchroman-6-ol: Key NCX Inhibitor Intermediate


3-Methyl-2-phenylchroman-6-ol (IUPAC: 3-methyl-2-phenyl-3,4-dihydro-2H-chromen-6-ol) is a synthetic chromanol derivative with the molecular formula C₁₆H₁₆O₂ and a molecular weight of 240.30 g/mol . It belongs to the 6-chromanol family and serves as a critical intermediate in the preparation of pyridyloxy-substituted chromans that act as potent inhibitors of the Na⁺/Ca²⁺ exchange (NCX) mechanism, a therapeutic target for cardiac arrhythmias [1]. The compound is synthesized from a 3-methyl-2-phenylchroman-4,6-diol precursor and is subsequently functionalized at the 6-hydroxy position to yield pharmacologically active derivatives, distinguishing it from non-methylated or 4-oxo analogs used in other chroman-based programs [1].

Why Generic Chroman-6-ols Cannot Replace This Intermediate


Generic substitution among chroman-6-ol intermediates fails because the 3-methyl stereocenter directly influences both the synthetic trajectory and the biological activity of the final NCX inhibitor. The 3-methyl group is preserved through the synthetic sequence to the final pyridyloxy derivative, meaning its presence or absence alters the pharmacological profile of the downstream drug candidate [1]. Unlike the simpler 2-phenylchroman-6-ol (lacking the 3-methyl), the 3-methylated analog begins from a distinct propiophenone starting material, requiring a specific synthetic route that cannot be interchanged with routes for non-methylated or 4-oxo analogs [1]. The quantitative evidence below establishes the structural and functional consequences of this decision.

Head-to-Head Evidence vs. Closest Analogs


Synthetic Origin: Distinct Starting Material vs. Non-Methylated Analogs

The synthetic pathway to 3-methyl-2-phenylchroman-6-ol begins with 2,5-dihydroxypropiophenone, whereas the non-methylated analog, 2-phenylchroman-6-ol, begins with 2′,5′-dihydroxyacetophenone. This fundamental difference in the starting ketone dictates the entire synthetic sequence and precludes direct interchangeability [1].

Synthetic Chemistry Chroman Intermediates NCX Inhibitors

Intermediate Conversion Efficiency and Process Benchmark

The reduction of 3-methyl-2-phenylchroman-4,6-diol to 3-methyl-2-phenylchroman-6-ol is conducted on a 605 mg scale of the diol precursor, yielding the 6-ol which is then used without further reported quantification in the subsequent etherification step (600 mg used for the next step) [1]. This provides a practical process benchmark for scale-up evaluation.

Process Chemistry Reduction Step Yield Benchmark

Diagnostic 1H NMR Signature at the 3-Methyl Position

The 3-methyl group in 3-methyl-2-phenylchroman-6-ol produces a characteristic doublet at δ 0.72 ppm (J = 6.6 Hz, 3H) in the 1H NMR spectrum (400 MHz, CD₃OD), which is absent in the non-methylated 2-phenylchroman-6-ol . This signal serves as a rapid spectroscopic identifier to distinguish the target compound from its most common analog.

Structural Confirmation 1H NMR Spectroscopy Identity Testing

Validated Application Scenarios


NCX Inhibitor Lead Optimization

3-Methyl-2-phenylchroman-6-ol is the direct precursor to 2-(3-methyl-2-phenylchroman-6-yloxy)-5-nitropyridine, a key intermediate in a proprietary series of NCX inhibitors under investigation for cardiac arrhythmia [1]. Researchers optimizing this chemotype must use the 3-methyl-substituted chroman to preserve the structure–activity relationship established in the patent series, as the 3-position methyl is known to influence the pharmacological profile of the final pyridyloxy derivative [1].

Stereochemical Probe for Chroman-Based SAR Studies

The 3-methyl substituent introduces a stereocenter that can be exploited to study the effect of chirality on NCX inhibition. While the patent describes racemic material, the established synthetic route and NMR characterization provide a foundation for enantioselective synthesis development aimed at dissecting stereochemical contributions to target engagement [1].

Reference Standard for Analytical Method Development

The well-characterized 1H NMR spectrum at 400 MHz in CD₃OD provides a reproducible spectral fingerprint, including the diagnostic 3-CH₃ doublet at δ 0.72 ppm [1]. This data supports the use of 3-methyl-2-phenylchroman-6-ol as a reference standard for HPLC or NMR method validation when analyzing chroman-6-ol intermediates in process chemistry laboratories.

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